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  • Product: 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
  • CAS: 1796905-12-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride

Introduction 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structural similarity to gabapentin and other cyclic amino acid analogs suggests its potential for in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structural similarity to gabapentin and other cyclic amino acid analogs suggests its potential for investigation in the field of neuroscience and as a building block in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of a target molecule is fundamental. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the key physicochemical characteristics of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride. In the absence of extensive published experimental data for this specific molecule, this document outlines the authoritative, standardized methodologies for determining these properties, providing a robust framework for its scientific evaluation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

  • Chemical Name: 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride

  • CAS Number: 1796905-12-8[1]

  • Molecular Formula: C9H18ClNO2[2]

  • Molecular Weight: 207.7 g/mol [2]

The hydrochloride salt form is typically chosen for amino acid-based compounds to enhance their aqueous solubility and stability compared to the free base.[3]

Structure:

Caption: Chemical structure of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below. The lack of extensive experimental data highlights the opportunity for further characterization of this compound.

PropertyValueMethodReference
Appearance Solid, powderVisual Inspection[4]
Melting Point Data not availableDSC/Capillary Method-
Solubility Data not availableThermodynamic Shake-Flask-
pKa Data not availablePotentiometric Titration-
LogP (predicted) -0.6XlogP (predicted)[5]
Hygroscopicity Data not availableGravimetric Sorption Analysis-
Crystal Structure Data not availableXRPD/Single Crystal XRD-

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for determining the key physicochemical properties of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure crystalline solid.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC is preferred over traditional capillary methods for its higher precision and ability to detect other thermal events, such as polymorphic transitions or decomposition.

Solubility Profile

Solubility is a crucial parameter for drug development, influencing dissolution rate and bioavailability. As an amino acid hydrochloride, the compound is expected to be soluble in water.[6] Its solubility in various organic solvents and biorelevant media should be determined.

Methodology: Thermodynamic Shake-Flask Method

  • System Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, ethanol, acetone, phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the suspensions to separate the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G start Start: Solubility Determination prep Prepare supersaturated solutions in various solvents start->prep equilibrate Agitate at constant temperature (e.g., 24-48h) prep->equilibrate separate Separate solid and liquid phases (Centrifuge/Filter) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify end End: Report solubility (mg/mL) quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Dissociation Constant (pKa) Determination

The pKa values dictate the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding. As an amino acid, this compound will have at least two pKa values corresponding to the carboxylic acid and the amino group.

Methodology: Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of the compound (e.g., 20 mg) in a co-solvent system if necessary (e.g., methanol-water) to ensure complete dissolution.[7]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[8]

Expertise & Experience: For zwitterionic compounds like amino acids, the titration curve will show distinct buffering regions.[9] The pKa of the carboxylic acid group will be in the acidic range, while the pKa of the protonated amino group will be in the basic range.

Solid-State Characterization: Polymorphism and Crystallinity

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its stability, solubility, and manufacturability.[]

Methodology: Polymorphism Screening

A comprehensive polymorph screen involves recrystallizing the compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation).

  • Crystallization: Prepare saturated solutions in a diverse set of solvents (polar, non-polar, protic, aprotic) and allow them to crystallize under various conditions.

  • Solid Form Analysis: Analyze the resulting solid forms using techniques such as:

    • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

    • Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and phase transitions.[]

    • Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates.

G start API Sample crystallize Recrystallization from diverse solvents & conditions start->crystallize analyze Solid Form Analysis crystallize->analyze xrpd XRPD analyze->xrpd Unique Pattern? dsc DSC analyze->dsc Thermal Events? tga TGA analyze->tga Weight Loss? end Identify and Characterize Polymorphs/Solvates xrpd->end dsc->end tga->end

Caption: Decision workflow for polymorphism screening.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. It can affect the physical and chemical stability of the compound.[11]

Methodology: Gravimetric Sorption Analysis (GSA)

  • Sample Preparation: Place a known mass of the sample in the GSA instrument.

  • Drying: Dry the sample under a stream of dry nitrogen at a controlled temperature (e.g., 40 °C) until a stable weight is achieved.[12]

  • Sorption/Desorption Isotherm: Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 90% RH, followed by a decrease back to 0% RH, all at a constant temperature (e.g., 25 °C). The instrument records the change in mass at each RH step.

  • Classification: The hygroscopicity is classified based on the percentage of weight gain at a specific RH, for instance, at 80% RH according to the European Pharmacopoeia.[11][12]

Chemical Stability

Stability testing is essential to determine the shelf-life of a drug substance.

Methodology: ICH Stability Studies

  • Sample Storage: Store aliquots of the compound under various conditions as defined by the International Council for Harmonisation (ICH), such as long-term (25 °C/60% RH) and accelerated (40 °C/75% RH) conditions.[13]

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 12 months).

  • Analysis: Analyze the samples for purity and the formation of degradation products using a stability-indicating HPLC method. The appearance and any changes in solid-state properties should also be monitored.

Conclusion

While specific experimental data for 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride is not widely available in the public domain, this guide provides a comprehensive framework for its thorough physicochemical characterization. The methodologies outlined are based on established, authoritative principles in pharmaceutical sciences. For any drug development program involving this molecule, the systematic execution of these experimental protocols is a critical step to ensure a foundational understanding of its properties, which will ultimately inform its potential as a therapeutic agent.

References

  • PubChemLite. 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride (C9H17NO2). [Link]

  • NextSDS. 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride — Chemical Substance Information. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. [Link]

  • Patel, K., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2023, August 8). 18.1.2.1: 1. Backgrounds of Amino Acids. [Link]

  • Scribd. pKa Values of Amino Acids Determination. [Link]

  • Reddit. (2021, December 26). Is there a way to theoretically determine the acid dissociation constant of an amino acid?. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Incorporating CAS 2152672-96-1 (E3 Ligase Ligand 79) into Peptidomimetic Drug Design

Introduction: A New Paradigm in Drug Discovery with Peptidomimetics and Targeted Protein Degradation The landscape of drug discovery is continually evolving, with a shift towards modalities that offer greater specificity...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Paradigm in Drug Discovery with Peptidomimetics and Targeted Protein Degradation

The landscape of drug discovery is continually evolving, with a shift towards modalities that offer greater specificity and efficacy. Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, have emerged as a powerful class of therapeutics due to their high selectivity and ability to modulate protein-protein interactions.[1] However, traditional occupancy-based inhibitors often face challenges such as the need for high concentrations and the emergence of drug resistance.

A groundbreaking approach that circumvents these limitations is Targeted Protein Degradation (TPD), which utilizes the cell's own machinery to eliminate disease-causing proteins.[2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing the POI and an E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]

This guide provides detailed application notes and protocols for the incorporation of CAS 2152672-96-1 , also known as E3 ligase Ligand 79 , into the design of peptidomimetic-based PROTACs. While not a peptidomimetic itself, this E3 ligase ligand is a critical component for hijacking the cellular degradation machinery and is a key building block for creating potent and selective protein degraders.

The Central Role of E3 Ligase Ligands in Peptidomimetic PROTACs

The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable ternary complex between the target protein and an E3 ligase.[4] The choice of the E3 ligase and its corresponding ligand is therefore a critical design parameter. While over 600 E3 ligases are known in humans, only a handful have been extensively utilized for PROTAC development, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most prominent.[2][5]

E3 ligase Ligand 79 is a ligand for an E3 ligase that can be effectively incorporated into PROTAC design. Its chemical structure allows for the attachment of a linker at a solvent-exposed position, facilitating the connection to a peptidomimetic warhead that targets the protein of interest.

The mechanism of action for a peptidomimetic PROTAC is a catalytic cycle, as depicted in the following diagram:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) PROTAC Peptidomimetic PROTAC (E3 Ligand - Linker - Peptidomimetic) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->POI PROTAC->PROTAC Recycled E3 E3 Ubiquitin Ligase PROTAC->E3 E3->PROTAC Binds Ub Ubiquitin Ub->POI Transfer Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a peptidomimetic PROTAC.

Application Note: A Step-by-Step Guide to Designing Peptidomimetic PROTACs with E3 Ligase Ligand 79

This section provides a comprehensive workflow for the rational design, synthesis, and validation of a peptidomimetic PROTAC incorporating E3 Ligase Ligand 79.

Part A: Rational Design Principles

The design of a successful peptidomimetic PROTAC is a multi-parameter optimization process.[6][7]

  • Selection of the Protein of Interest (POI) and Peptidomimetic Ligand:

    • Identify a disease-relevant POI.

    • Develop or select a peptidomimetic ligand with sufficient binding affinity and selectivity for the POI. The binding affinity should ideally be in the nanomolar to low micromolar range.

  • Linker Selection and Attachment Point:

    • The linker is a critical component that influences the stability and efficacy of the ternary complex.[6]

    • Commonly used linkers include polyethylene glycol (PEG) chains and alkyl chains of varying lengths.

    • The attachment point on both the peptidomimetic ligand and E3 Ligase Ligand 79 should be at a solvent-exposed position to avoid disrupting binding to their respective targets.

    • The length and composition of the linker need to be optimized to ensure productive ternary complex formation.

  • Assembly of the Tripartite PROTAC Molecule:

    • The final PROTAC molecule will consist of the peptidomimetic ligand, the chosen linker, and E3 Ligase Ligand 79.

    • Computational modeling can be employed to predict the structure of the ternary complex and guide the design of the linker.

Part B: Generalized Synthetic Protocol

The synthesis of a peptidomimetic PROTAC is typically a modular process involving the separate synthesis of the functionalized components followed by their conjugation.

Step 1: Synthesis of the Functionalized Peptidomimetic Ligand

  • Synthesize the peptidomimetic ligand with a reactive handle (e.g., a terminal alkyne, azide, carboxylic acid, or amine) for linker attachment. This is typically achieved through standard solid-phase or solution-phase synthesis methodologies.

Step 2: Synthesis of the Functionalized E3 Ligase Ligand 79

  • The chemical structure of E3 Ligase Ligand 79 (CAS 2152672-96-1) is 3-(6-amino-1-methylindazol-3-yl)-6-hydroxy-2,3,4,5-tetrahydropyridin-2-one.

  • The primary amine group on the indazole ring or the hydroxyl group on the tetrahydropyridinone ring can be utilized as attachment points for the linker. Functionalization at these positions with a compatible reactive group is required.

Step 3: Linker Synthesis

  • Synthesize the chosen linker with complementary reactive groups at each end to facilitate conjugation with the peptidomimetic ligand and E3 Ligase Ligand 79.

Step 4: Conjugation and Purification

  • Couple the functionalized peptidomimetic ligand to one end of the linker.

  • Couple the functionalized E3 Ligase Ligand 79 to the other end of the linker. Common coupling reactions include amide bond formation, click chemistry (copper-catalyzed azide-alkyne cycloaddition), or etherification.

  • Purify the final PROTAC molecule using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

The overall experimental workflow is illustrated below:

Experimental_Workflow cluster_design Design & Synthesis cluster_characterization Characterization A POI & Peptidomimetic Ligand Selection D PROTAC Assembly & Purification A->D B Linker Design & Synthesis B->D C Functionalization of E3 Ligase Ligand 79 C->D E Analytical Characterization (LC-MS, NMR) D->E F In Vitro Binding Assays (SPR, ITC) E->F G Cell-based Degradation Assays (Western Blot, Proteomics) F->G

Caption: A generalized experimental workflow for peptidomimetic PROTAC development.

Part C: Detailed Characterization and Validation Protocols

Rigorous characterization is essential to validate the identity, purity, and biological activity of the synthesized peptidomimetic PROTAC.

Protocol 1: Analytical Characterization

TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight and purity of the final PROTAC.[9]
NMR (Nuclear Magnetic Resonance) Spectroscopy To confirm the chemical structure of the final PROTAC.

Protocol 2: In Vitro Binding Assays

These assays are crucial to confirm that the PROTAC retains its ability to bind to both the POI and the E3 ligase.

2.1 Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique that measures real-time biomolecular interactions.[10][11]

  • Principle: Immobilize the POI or the E3 ligase on a sensor chip. Flow the PROTAC over the chip and measure the change in the refractive index, which is proportional to the binding.

  • Procedure:

    • Immobilize the purified POI onto a sensor chip.

    • Inject a series of concentrations of the peptidomimetic PROTAC over the chip and record the sensorgrams.

    • Regenerate the sensor surface between injections.

    • Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • Repeat the experiment with the immobilized E3 ligase to determine the binding affinity of the PROTAC for the E3 ligase.

    • To study ternary complex formation, a pre-incubated solution of the PROTAC and the E3 ligase can be injected over the POI-immobilized surface.[4][12]

2.2 Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.[13][14]

  • Principle: Titrate the PROTAC into a solution containing the POI or the E3 ligase and measure the heat released or absorbed.

  • Procedure:

    • Load the purified POI into the sample cell of the ITC instrument.

    • Load the peptidomimetic PROTAC into the injection syringe.

    • Perform a series of injections of the PROTAC into the POI solution.

    • Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

    • Repeat the experiment with the E3 ligase in the sample cell to characterize the PROTAC-E3 ligase interaction.

ParameterSPRITC
Information Provided Kinetics (ka, kd), Affinity (KD)Thermodynamics (KD, n, ΔH, ΔS)
Labeling Required NoNo
Throughput Medium to HighLow to Medium
Sample Consumption LowHigh

Protocol 3: Cell-Based Protein Degradation Assays

The ultimate validation of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

3.1 Western Blot Analysis of Protein Degradation

Western blotting is a widely used technique to quantify changes in protein levels.[15]

  • Principle: Separate proteins by size using gel electrophoresis, transfer them to a membrane, and detect the POI using a specific antibody.

  • Procedure:

    • Cell Treatment: Seed cells and treat with varying concentrations of the peptidomimetic PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to prevent protein degradation.[16][17]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

3.2 Quantitative Proteomics

For a more global and unbiased assessment of protein degradation, mass spectrometry-based proteomics can be employed. This technique can identify and quantify thousands of proteins in a single experiment, allowing for the assessment of the selectivity of the PROTAC.

Conclusion

The integration of peptidomimetic design with targeted protein degradation via PROTAC technology represents a powerful strategy for developing novel therapeutics. E3 Ligase Ligand 79 (CAS 2152672-96-1) serves as a valuable chemical tool for the construction of peptidomimetic PROTACs. The detailed protocols and application notes provided in this guide offer a comprehensive framework for researchers to design, synthesize, and validate these innovative molecules, ultimately accelerating the discovery of new medicines for a wide range of diseases.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]

  • Aragen Bioscience. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Bioscience. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. [Link]

  • o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. o2h discovery. [Link]

  • Charnwood Discovery. (n.d.). BRD4 PROTAC Characterization using SPR. Charnwood Discovery. [Link]

  • Hughes, S. J., & Ciulli, A. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 925–949. [Link]

  • Sun, X., et al. (2021). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 9, 713148. [Link]

  • Wu, J., et al. (2020). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Acta Pharmaceutica Sinica B, 10(8), 1375–1389. [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(2), 361–368. [Link]

  • RSC Publishing. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Publishing. [Link]

  • ResearchGate. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]

  • Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Technology Networks. [Link]

  • Li, B., et al. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, e2502823. [Link]

  • Waters Corporation. (2026). Characterizing PROTACs: Scientific Approaches to Overcome LC Analytical Barriers. YouTube. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Gao, H., et al. (2025). Advances in Peptide-Based Chimeric Strategies for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Isothermal titration calorimetry. SciSpace. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Edmondson, S. D., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry, 62(10), 4647–4687. [Link]

  • CAS Common Chemistry. (n.d.). Triethylene glycol divinyl ether. CAS. [Link]

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Application

Application Notes & Protocols: Investigating the Therapeutic Potential of USP30 Inhibition in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to USP30: A Key Regulator of Mitochondrial Quality Control Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to USP30: A Key Regulator of Mitochondrial Quality Control

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) that is uniquely localized to the outer mitochondrial membrane.[1][2] Its primary role is to counteract the ubiquitination of mitochondrial proteins, a critical step in the process of mitophagy.[3] Mitophagy is the selective degradation of damaged or dysfunctional mitochondria, a vital cellular process for maintaining mitochondrial homeostasis and preventing cellular stress.[4]

The PINK1/Parkin pathway is a major driver of mitophagy.[3] Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, flagging the damaged organelle for engulfment by an autophagosome and subsequent degradation.[5] USP30 acts as a negative regulator of this pathway by removing these ubiquitin chains, thereby inhibiting mitophagy.[4]

Dysregulation of mitophagy has been implicated in a range of human diseases. In neurodegenerative disorders such as Parkinson's disease, impaired clearance of damaged mitochondria in neurons can lead to oxidative stress and cell death.[4] Conversely, in certain cancers, enhanced mitophagy can help tumor cells survive metabolic stress. Therefore, the inhibition of USP30 presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.[6][7] Pharmacological inhibition of USP30 is expected to enhance mitophagy, promoting the clearance of damaged mitochondria.[6][7]

Mechanism of Action of USP30 Inhibitors

Small molecule inhibitors of USP30 are being actively developed to modulate its deubiquitinating activity.[3] These inhibitors can be broadly categorized as covalent or non-covalent binders.[6][8] Many potent inhibitors feature a reactive moiety, such as an N-cyanopyrrolidine, that forms a covalent bond with the catalytic cysteine residue in the active site of USP30, leading to its irreversible inhibition.[6] By blocking the enzymatic activity of USP30, these inhibitors prevent the removal of ubiquitin from mitochondrial proteins, thereby promoting Parkin-mediated mitophagy.[2]

Signaling Pathway of USP30 in Mitophagy

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 Accumulation & Activation Mitochondrial_Damage->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy Deubiquitination Deubiquitination Ubiquitination->Deubiquitination USP30 USP30 USP30->Deubiquitination USP30_Inhibitor USP30 Inhibitor (e.g., CAS 1796905-12-8) USP30_Inhibitor->USP30

Caption: The role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.

Part A: In Vitro Characterization of a Novel USP30 Inhibitor

This section provides protocols for the initial biochemical and cellular characterization of a putative USP30 inhibitor.

Protocol 1: Biochemical Assay for USP30 Inhibitor Potency (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human USP30.

Principle: This assay measures the cleavage of a fluorogenic ubiquitin substrate by USP30. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a reduced fluorescent signal.

Materials:

  • Recombinant human USP30 enzyme

  • Ubiquitin-rhodamine110 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compound (e.g., CAS 1796905-12-8) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In the 384-well plate, add the test compound dilutions to the assay buffer. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

  • Add recombinant USP30 to each well (except the negative control) and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission ~485/535 nm) every minute for 60 minutes.

  • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundUSP30 IC50 (nM)USP2 IC50 (nM)UCH-L1 IC50 (nM)
CAS 1796905-12-8 (Hypothetical) 15>10,000>10,000
Reference Compound 25>10,000>10,000

This table illustrates how to present selectivity data against other DUBs.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that the test compound engages USP30 within a cellular context.

Principle: This protocol utilizes an activity-based probe (ABP) that covalently binds to the active site of DUBs.[5] Pre-treatment with an inhibitor will block the binding of the ABP to USP30, which can be visualized by a decrease in the corresponding band on a Western blot.

Materials:

  • Human cell line expressing USP30 (e.g., SH-SY5Y neuroblastoma cells)

  • Test compound

  • Biotin-conjugated ubiquitin activity-based probe (e.g., Biotin-Ahx-Ub-propargylamide)

  • Cell lysis buffer

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

  • Anti-USP30 antibody

Procedure:

  • Plate SH-SY5Y cells and grow to 80-90% confluency.

  • Treat cells with increasing concentrations of the test compound for 1-2 hours.

  • Lyse the cells and incubate the lysate with the biotin-conjugated ubiquitin ABP for 30 minutes.

  • Pull down the ABP-bound proteins using streptavidin beads.

  • Elute the proteins and separate them by SDS-PAGE.

  • Perform a Western blot and probe with an anti-USP30 antibody.

  • A dose-dependent decrease in the USP30 band intensity indicates successful target engagement by the inhibitor.

Protocol 3: Mitophagy Flux Assay using mito-Keima

Objective: To measure the effect of the USP30 inhibitor on mitophagy flux.

Principle: The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It emits green fluorescence in the neutral pH of the mitochondria and red fluorescence in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio indicates an increase in mitophagy.

Materials:

  • Cell line stably expressing mito-Keima (e.g., U2OS or HeLa cells)

  • Test compound

  • Mitochondrial depolarizing agent (e.g., CCCP or Oligomycin/Antimycin A)

  • Fluorescence microscope or high-content imager

Procedure:

  • Plate mito-Keima expressing cells.

  • Pre-treat the cells with the test compound or vehicle for 2-4 hours.

  • Induce mitophagy by adding a mitochondrial depolarizing agent.

  • Incubate for 6-24 hours.

  • Acquire images using two different excitation wavelengths (for green and red fluorescence).

  • Quantify the red and green fluorescence intensity per cell.

  • Calculate the red/green fluorescence ratio. An increased ratio in the presence of the inhibitor indicates enhanced mitophagy.

Part B: Investigating Therapeutic Potential in Disease Models

This section outlines protocols for evaluating the therapeutic potential of a USP30 inhibitor in cellular models of Parkinson's disease and cancer.

Protocol 4: Neuroprotection Assay in a Parkinson's Disease Cell Model

Objective: To assess the ability of the USP30 inhibitor to protect neurons from mitochondrial toxins implicated in Parkinson's disease.

Principle: Neuroblastoma cell lines, such as SH-SY5Y, can be treated with mitochondrial toxins like rotenone or MPP+ to mimic the mitochondrial dysfunction observed in Parkinson's disease. The protective effect of the USP30 inhibitor is then assessed by measuring cell viability.

Materials:

  • SH-SY5Y cells

  • Test compound

  • Rotenone or MPP+

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

  • Plate SH-SY5Y cells.

  • Pre-treat the cells with the test compound for 24 hours.

  • Add rotenone or MPP+ to induce mitochondrial stress and cell death.

  • Incubate for another 24 hours.

  • Measure cell viability using a standard assay.

  • An increase in cell viability in the inhibitor-treated group compared to the toxin-only group suggests a neuroprotective effect.

Protocol 5: Anti-proliferative and Pro-apoptotic Assays in Cancer Cells

Objective: To determine if USP30 inhibition can suppress the growth of cancer cells.

Principle: Certain cancer cells rely on efficient mitochondrial function for proliferation and survival. By disrupting mitochondrial homeostasis, USP30 inhibition may lead to reduced proliferation and increased apoptosis.

Materials:

  • Cancer cell lines (e.g., hepatocellular carcinoma cell lines like HepG2 or breast cancer cell lines like MCF-7)[6]

  • Test compound

  • Cell proliferation assay reagent (e.g., BrdU incorporation or CyQUANT)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining)

Procedure:

  • Proliferation Assay:

    • Plate cancer cells and treat with a range of concentrations of the test compound for 48-72 hours.

    • Measure cell proliferation using a suitable assay. A dose-dependent decrease in proliferation indicates an anti-proliferative effect.

  • Apoptosis Assay:

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Stain the cells with Annexin V and Propidium Iodide.

    • Analyze the stained cells by flow cytometry. An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis.

Experimental Workflow for USP30 Inhibitor Characterization

Experimental_Workflow Start Novel USP30 Inhibitor (CAS 1796905-12-8) Biochemical_Assay Protocol 1: Biochemical IC50 Assay Start->Biochemical_Assay Target_Engagement Protocol 2: Cellular Target Engagement Biochemical_Assay->Target_Engagement Mitophagy_Assay Protocol 3: Mitophagy Flux Assay Target_Engagement->Mitophagy_Assay PD_Model Protocol 4: Parkinson's Disease Model Mitophagy_Assay->PD_Model Cancer_Model Protocol 5: Cancer Cell Models Mitophagy_Assay->Cancer_Model Lead_Optimization Lead Optimization & In Vivo Studies PD_Model->Lead_Optimization Cancer_Model->Lead_Optimization

Caption: A logical workflow for the characterization of a novel USP30 inhibitor.

Conclusion

The targeted inhibition of USP30 is a compelling strategy for the development of novel therapeutics for a variety of diseases characterized by mitochondrial dysfunction. The protocols and application notes provided here offer a comprehensive framework for the in-depth characterization of new USP30 inhibitors, from initial biochemical profiling to validation in disease-relevant cellular models. By systematically evaluating the potency, selectivity, and cellular effects of these compounds, researchers can advance the most promising candidates toward further preclinical and clinical development.

References

  • Du, L., Gao, Y., Xue, M., Zhao, L., Yang, J., Chu, Y., & Duan, S. (2025). Spotlight on USP30: structure, function, disease and target inhibition. Frontiers in Pharmacology. [Link]

  • Wang, F., Gao, Y., Zhou, L., Chen, J., Xie, Z., Ye, Z., & Wang, Y. (2022). USP30: Structure, Emerging Physiological Role, and Target Inhibition. Frontiers in Pharmacology. [Link]

  • Xu, W., et al. (2025). Structure-based discovery of novel non-covalent small molecule inhibitors of USP30. Journal of Computer-Aided Molecular Design. [Link]

  • Antoni, G., & Abdel-Magid, A. F. (2022). The intriguing role of USP30 inhibitors as deubiquitinating enzymes from the patent literature since 2013. Expert Opinion on Therapeutic Patents. [Link]

  • Mission Therapeutics. (n.d.). USP30 Neurodegeneration/Parkinson's Disease Program. [Link]

  • PubMed. (2025). Spotlight on USP30: structure, function, disease and target inhibition. [Link]

  • Royal Society of Chemistry. (2024). Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30. [Link]

  • Marcassa, E., et al. (2021). Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy. Life Science Alliance. [Link]

  • Padmanabhan, S., et al. (2021). Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches. bioRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Organic Solvent Solubility of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride

Welcome to the technical support guide for 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with so...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with solubilizing this compound in organic media. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

The core challenge with this molecule lies in its very nature: it is a hydrochloride salt. The ionic character conferred by the protonated amine and the chloride counter-ion creates a stable, high-energy crystal lattice. Overcoming this lattice energy is paramount for dissolution. This guide provides a systematic approach, from simple physical methods to definitive chemical modification, to achieve the desired solubility for your application.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride insoluble in common organic solvents like Toluene, Hexane, or Ethyl Acetate? A: The issue stems from a fundamental polarity mismatch. As a hydrochloride salt, your compound is highly polar and ionic. Solvents like hexane and toluene are nonpolar, while ethyl acetate is only moderately polar. These solvents lack the strong dipole moments or hydrogen-bonding capabilities required to effectively break down the compound's crystal lattice and solvate the resulting ions. The principle of "like dissolves like" is key here.

Q2: What are the best starting solvents to try for direct dissolution of the hydrochloride salt? A: For the salt form, you should begin with polar solvents. Good starting points include:

  • Polar Protic Solvents: Methanol and Ethanol can effectively solvate the salt through hydrogen bonding.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have strong dipole moments that can disrupt the crystal lattice.[1]

Q3: Can I simply heat the mixture to improve solubility? A: In many cases, yes. The dissolution of most solids is an endothermic process, meaning it requires energy.[2] Applying heat increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal lattice.[3] However, always be mindful of your solvent's boiling point and the thermal stability of your compound. A moderate increase in temperature (e.g., 40-60 °C) is a good first step.[1]

Q4: What is "conversion to free base," and why is it so effective? A: "Free-basing" is the process of neutralizing the hydrochloride salt with a base.[4] This chemical reaction removes the proton (H+) from the amino group and eliminates the chloride counter-ion, converting the polar, charged salt into the neutral, significantly less polar "free amine." This neutral form is much more compatible with a wider range of organic solvents, particularly those of low to moderate polarity like Dichloromethane (DCM) or Ethyl Acetate.[1][5]

Troubleshooting Guide: A Systematic Approach to Solubility

This section provides a logical workflow for addressing solubility issues, starting with the simplest methods and progressing to the most robust.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Problem: Poor Solubility in Chosen Organic Solvent q1 Is the solvent polar? (e.g., MeOH, DMF, DMSO) start->q1 step1 Action: Switch to a more polar solvent or use a co-solvent. q1->step1 No q2 Have you applied physical methods? q1->q2  Yes step1->q1 Re-evaluate step2 Action: Heat gently (40-60°C) and/or apply sonication. q2->step2 No q3 Is solubility still insufficient for your needs? q2->q3  Yes step2->q3 Re-evaluate step3 Action: Convert the hydrochloride salt to the free base. q3->step3  Yes end Result: Achieved Desired Solubility q3->end No, it's sufficient step3->end

Caption: Decision tree for troubleshooting poor solubility.

Core Strategies & Experimental Protocols

Strategy 1: Physical Enhancement Methods

These methods aim to increase the rate and extent of dissolution without chemically altering the compound.

Increasing the temperature provides the energy needed to overcome the crystal lattice forces. For most salts, solubility increases with temperature.[3]

  • Protocol:

    • Suspend 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride in the chosen solvent in a sealed vial containing a magnetic stir bar.

    • Place the vial in a heating block or oil bath.

    • Gradually increase the temperature in 10 °C increments, stirring vigorously.

    • Hold at each temperature for 5-10 minutes, observing for dissolution. Do not exceed the solvent's boiling point.

Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6] This process creates localized high-pressure and high-temperature zones, physically breaking down particle aggregates and enhancing solvent penetration, which accelerates dissolution.[7][8][9]

  • Protocol:

    • Place the vial containing the compound suspension into a laboratory ultrasonic bath.

    • Sonicate in 5-10 minute intervals.

    • After each interval, visually inspect the sample for dissolution.

    • This method can be effectively combined with gentle heating for synergistic effects.[7]

Strategy 2: Co-Solvency

If a single solvent is ineffective, a co-solvent system can be a powerful alternative. A small amount of a highly polar solvent (e.g., methanol) added to a less polar medium (e.g., DCM) can dramatically improve solubility by disrupting the crystal lattice.[1]

  • Protocol:

    • Suspend the compound in the primary, less polar solvent.

    • While stirring, add a polar co-solvent (e.g., methanol, DMSO) dropwise.

    • Observe for dissolution after each addition. Start with a small percentage (1-5% v/v) of the co-solvent and increase as needed.

Strategy 3: Chemical Modification (Conversion to Free Base)

This is the most definitive method for achieving high solubility in a broad range of common organic solvents. The process neutralizes the amine salt, yielding the more organo-soluble free amine.

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of Peptides Containing Tirzepatide (CAS 1796905-12-8)

Welcome to the technical support guide for the purification of peptides containing the active pharmaceutical ingredient Tirzepatide. As a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of peptides containing the active pharmaceutical ingredient Tirzepatide. As a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, Tirzepatide represents a significant advancement in therapeutic peptides.[1][2] However, its unique structure, a 39-amino acid peptide modified with a C20 fatty diacid moiety, presents distinct challenges for downstream purification.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of achieving high-purity Tirzepatide via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a robust baseline for your purification workflow.

Q1: What is a recommended starting strategy for purifying crude Tirzepatide?

A multi-step purification process is highly effective for achieving the requisite >99% purity for Tirzepatide, especially when starting from crude material with purities as low as 20-25%.[3][4]

The Core Strategy: A two-step RP-HPLC purification approach using orthogonal pH conditions is the industry standard.

  • Step 1 (Capture/Bulk Impurity Removal): The initial purification is typically performed at a neutral to basic pH (e.g., pH 7.5-8.5).[3][4] This step is designed to remove the bulk of process-related impurities from the crude synthesis mixture, elevating the purity to an intermediate level of approximately 90-93%.[3] The rationale here is that changing the ionization state of both the target peptide and the impurities alters their retention behavior, often providing a unique selectivity profile compared to acidic conditions.

  • Step 2 (Polishing): The second purification is conducted under acidic conditions (e.g., pH 2.0-3.5) using a mobile phase modifier like trifluoroacetic acid (TFA).[4] This step is aimed at removing closely eluting impurities, such as deletion or truncated sequences, to achieve a final purity of >99.5%.[3][4]

This dual-pH strategy is powerful because it leverages different separation selectivities in each step, making it more effective at resolving a wider range of impurities than a single-pH method.

Q2: How do I choose the right HPLC column for Tirzepatide purification?

Column selection is critical and depends on the purification stage (capture vs. polishing) and the scale. Tirzepatide is a relatively large and hydrophobic peptide, which guides our choice of stationary phase.

Key Considerations:

  • Pore Size: For a peptide of this size (~4.8 kDa), wide-pore (≥300 Å) stationary phases are generally recommended to ensure the molecule can freely access the bonded phase within the pores. However, successful purifications have also been demonstrated on phases with ~200 Å pores.[3]

  • Particle Size: For preparative work, larger particle sizes (e.g., 10 µm) are common as they generate less backpressure, allowing for higher flow rates and larger column diameters.[1] For analytical work, smaller particles (e.g., <5 µm) provide higher efficiency and better resolution.[4]

  • Bonded Phase: C8 and C18 are the most common choices for peptide purification.[5] Due to Tirzepatide's significant hydrophobicity from its fatty acid chain, a less retentive phase like C8 or even C4 can be advantageous, particularly for the polishing step, to avoid excessively strong retention that might require very high organic solvent concentrations for elution.[3]

Purification Stage Recommended Bonded Phase Rationale
Step 1: Capture C8 (e.g., YMC-Triart Prep Bio200 C8)[3]Offers a good balance of retention and selectivity for crude material, effectively removing bulk impurities without being overly retentive.
Step 2: Polishing C4 or C18 (e.g., YMC-Triart Prep C4-S, Luna C18)[1][3]Provides a different selectivity profile for removing closely related impurities. A C4 phase can be particularly useful for highly hydrophobic peptides.
Analytical Purity Check C18 (e.g., Luna 5 µm C18(2), SiliaChrom dt C18)[1][4]High-efficiency columns are needed to resolve trace impurities and accurately determine final purity.
Q3: What are the standard mobile phases and modifiers?

The choice of mobile phase modifier is crucial as it controls the pH and influences peptide retention and peak shape.[6][7]

  • Mobile Phase A (Aqueous): Ultrapure Water

  • Mobile Phase B (Organic): Acetonitrile is the standard choice. For very hydrophobic peptides, adding isopropanol to the acetonitrile can sometimes improve solubility and peak shape.[7]

Common Modifiers:

Modifier Typical Concentration pH Range Primary Use Case & Rationale
Trifluoroacetic Acid (TFA) 0.1% (v/v)Acidic (~2.0)Polishing & Analytical. TFA is an excellent ion-pairing agent that sharpens peaks for most peptides. It is volatile, making it easy to remove during lyophilization.[8]
Ammonium Acetate 10-20 mMNeutral (~7.0)Capture/Orthogonal Step. Provides a different selectivity compared to low-pH runs. It is also volatile and LC-MS compatible.[1]
Ammonium Hydroxide 0.1% (v/v)Basic (~10.5)Capture/Orthogonal Step. Running at high pH can dramatically alter selectivity, which is beneficial for resolving difficult impurities. This is especially effective with hybrid-silica columns that can tolerate high pH.[6][7]
Ammonium Formate 5-10 mMAcidic (adjust with TFA/Formic Acid)Alternative to TFA. Can be used in LC-MS applications and sometimes offers different selectivity than TFA.[2]
Q4: How should I prepare my crude Tirzepatide sample for injection?

Proper sample preparation is vital to prevent column clogging, precipitation on the column head, and poor chromatography.[9]

  • Initial Dissolution: Due to its hydrophobicity, crude Tirzepatide often has poor solubility in purely aqueous solutions.[9] A high-capacity organic solvent is recommended for the initial stock solution.

    • Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving crude peptide material to a high concentration (e.g., 120 mg in 5 mL).[1][10]

    • Dimethylformamide (DMF) can be used as an alternative if oxidation of sensitive residues (like Met or Cys, though not present in Tirzepatide's main chain) is a concern.[10]

  • Dilution Prior to Injection: The concentrated stock solution should be diluted before injection to ensure compatibility with the initial mobile phase conditions and prevent sample "crashing out" on the column.

    • A typical dilution involves mixing the DMSO stock with a solution like Water/Acetonitrile (1:1, v/v).[1]

    • Crucial Tip: The final composition of the sample solvent should be as weak (low in organic content) as possible while maintaining peptide solubility. A sample solvent that is much stronger than the initial mobile phase can cause peak distortion and breakthrough.[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification runs.

Peak Shape & Resolution Issues
Q: My peptide peak is broad, tailing, or splitting. What can I do?

Broad or asymmetric peaks compromise purity and yield by overlapping with adjacent impurity peaks.

Causality & Solutions:

  • Cause 1: Secondary Interactions. The peptide may be interacting with unshielded silanols on the silica backbone of the stationary phase.

    • Solution: Adjust the mobile phase. Increasing the concentration or strength of the ion-pairing agent (e.g., using 0.1% TFA) can help mask these interactions. Changing the pH can also significantly alter peak shape by changing the charge state of the peptide.[6][7]

  • Cause 2: Poor Solubility/Aggregation. The peptide may be precipitating at the head of the column or aggregating during the run.

    • Solution: Increase the column temperature to 30-40 °C. Elevated temperatures can improve the solubility of hydrophobic peptides and reduce mobile phase viscosity, often leading to sharper peaks.[7] You can also consider adding a small percentage of a stronger solvent like isopropanol to Mobile Phase B.[7]

  • Cause 3: Column Overloading. Injecting too much mass onto the column can lead to peak distortion.

    • Solution: Reduce the sample load. As a rule of thumb for method development, start with a lower load and gradually increase it to find the column's capacity limit for that specific separation.[10]

  • Cause 4: Unsuitable pH. The mobile phase pH may be too close to the peptide's isoelectric point (pI), minimizing its net charge and reducing its solubility.

    • Solution: Adjust the mobile phase pH to be at least 1-2 units away from the peptide's pI. For Tirzepatide (pI ~4.7), running at a low pH (~2) or a high pH (>7) is advisable.[7]

Q: I'm seeing poor resolution between my target peptide and impurities. How can I improve it?

Improving resolution is key to achieving high purity.

Causality & Solutions:

  • Cause 1: Insufficiently Optimized Gradient. A steep gradient may not provide enough time for separation.

    • Solution: Decrease the gradient slope. A shallower gradient (e.g., reducing the %B/minute change) increases the residence time of the peptide on the column and improves the separation of closely eluting species.[10] A good starting point for optimization is a gradient of 1% B per column volume (CV).

  • Cause 2: Poor Selectivity. The chosen column and mobile phase combination may not be optimal for separating the specific impurities present.

    • Solution 1 (Change pH): This is the most powerful tool. Switching from an acidic (TFA) to a neutral/basic (Ammonium Acetate) mobile phase will dramatically alter the retention times of impurities relative to the main peak, a concept known as orthogonal selectivity.[3][7]

    • Solution 2 (Change Stationary Phase): Switching from a C18 to a C8 or C4 column can also alter selectivity. Different manufacturers' columns with the same bonded phase can also provide different selectivities due to differences in silica chemistry.[11]

Purity & Yield Problems
Q: The purity of my collected fractions is lower than expected. What is the likely cause?

Low purity in collected fractions is typically a result of poor resolution or incorrect fraction collection.

Causality & Solutions:

  • Cause 1: Co-eluting Impurities. An impurity may be hiding under the main peak.

    • Solution: Optimize the separation using the strategies above (shallow gradient, change pH, change column). Employing a high-resolution analytical HPLC-MS system to analyze the "pure" fraction can help identify the mass of the co-eluting impurity, providing clues to its identity (e.g., a deamidated or oxidized species).[12]

  • Cause 2: Inaccurate Fraction Collection. The fraction collector settings may be too broad, combining the peak apex with the tailing or fronting edges where impurities are most concentrated.

    • Solution: Tighten the fraction collection window. Collect narrower fractions across the entire peak and analyze each one by analytical HPLC. This allows you to selectively pool only the fractions that meet the desired purity specification.

Q: My peptide recovery is very low. Where is it going?

Low recovery can be attributed to several factors, from irreversible binding to sample loss.

Causality & Solutions:

  • Cause 1: Irreversible Adsorption. The peptide may be sticking irreversibly to the column or system components.

    • Solution: Ensure the column is well-conditioned and passivated. Sometimes, a few injections of a standard peptide solution can help condition a new column. Also, check for peptide precipitation in the sample loop or at the column head, which can be caused by a strong sample solvent.[7]

  • Cause 2: Sample Breakthrough. The peptide is not binding to the column upon injection and is eluting in the void volume.

    • Solution: This occurs when the sample solvent is significantly stronger (higher organic content) than the initial mobile phase.[9] Re-dissolve and dilute the sample in a weaker solvent. Ensure the column is fully equilibrated with the starting mobile phase conditions before injection.[13]

  • Cause 3: Peptide Degradation. The peptide may be unstable under the chosen pH conditions.

    • Solution: While Tirzepatide is generally stable, some peptides can degrade at pH extremes. If you suspect degradation, analyze the flow-through and collected fractions by LC-MS to look for degradation products. Minimize the time the peptide spends in harsh pH conditions before lyophilization.

Aggregation and Solubility
Q: I suspect my Tirzepatide is aggregating. How can I confirm and prevent this?

Aggregation is a common issue with large, hydrophobic, and modified peptides, leading to loss of activity, poor peak shape, and low recovery.[14]

Confirmation & Prevention:

  • Confirmation Method: The gold standard for detecting aggregates is Size Exclusion Chromatography (SEC) . This technique separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric peptide.[4]

  • Prevention Strategies:

    • pH Control: Aggregation can be pH-dependent. Avoid purifying or formulating the peptide near its isoelectric point.[4]

    • Solvent Modifiers: In RP-HPLC, ensuring adequate organic modifier (acetonitrile) in the mobile phase helps keep the peptide solubilized on the column. As mentioned, adding isopropanol can also disrupt hydrophobic interactions that lead to aggregation.[7]

    • Temperature: Running the purification at a slightly elevated temperature (e.g., 30 °C) can sometimes help reduce aggregation.[7]

    • Concentration: Work with the lowest feasible concentration during purification and in the final formulation to reduce the likelihood of concentration-dependent aggregation.

Protocols & Workflows

Protocol 1: Recommended Two-Step Preparative RP-HPLC Purification of Tirzepatide

This protocol outlines a representative two-step method for purifying crude Tirzepatide.[3][4]

Step 1: Capture Purification (High pH)

  • Column: YMC-Triart Prep Bio200 C8, 10 µm, 250 x 20 mm (or equivalent)

  • Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 8.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 18 mL/min

  • Temperature: 30 °C

  • Detection: UV @ 220 nm & 280 nm

  • Gradient:

    • 0-5 min: 30% B (Isocratic)

    • 5-55 min: 30% to 55% B (Linear Gradient)

    • 55-60 min: 55% to 95% B (Wash)

    • 60-65 min: 95% B (Hold)

    • 65-70 min: 95% to 30% B (Re-equilibrate)

  • Injection: Load crude peptide dissolved in DMSO/Water.

  • Action: Collect fractions across the main peak. Analyze fractions by analytical HPLC and pool those with >90% purity. Lyophilize the pooled fractions.

Step 2: Polishing Purification (Low pH)

  • Column: YMC-Triart Prep C4-S, 10 µm, 250 x 20 mm (or equivalent)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 18 mL/min

  • Temperature: 30 °C

  • Detection: UV @ 220 nm & 280 nm

  • Gradient:

    • 0-5 min: 35% B (Isocratic)

    • 5-55 min: 35% to 50% B (Linear Gradient)

    • 55-60 min: 50% to 95% B (Wash)

    • 60-65 min: 95% B (Hold)

    • 65-70 min: 95% to 35% B (Re-equilibrate)

  • Injection: Load the lyophilized, semi-pure peptide from Step 1, redissolved in a minimal volume of Mobile Phase A or a weak solvent.

  • Action: Collect narrow fractions across the main peak. Analyze by analytical HPLC and pool fractions that meet the final purity specification (e.g., >99.5%). Lyophilize for final product.

Diagram: Tirzepatide Purification & Analysis Workflow

G cluster_prep Preparative Purification cluster_qc Final Quality Control Crude Crude Tirzepatide (~20-30% Purity) SamplePrep Sample Prep: Dissolve in DMSO, Dilute with H2O/ACN Crude->SamplePrep Step1 Step 1: Capture RP-HPLC High pH (e.g., 8.5) C8 Column SamplePrep->Step1 Analyze1 Analytical HPLC Purity Check Step1->Analyze1 Collect Fractions Pool1 Pool Fractions (>90% Purity) Analyze1->Pool1 Lyophilize1 Lyophilize Pool1->Lyophilize1 Step2 Step 2: Polishing RP-HPLC Low pH (e.g., 2.0) C4/C18 Column Lyophilize1->Step2 Redissolve Analyze2 Analytical HPLC Purity Check Step2->Analyze2 Collect Fractions Pool2 Pool Fractions (>99.5% Purity) Analyze2->Pool2 Lyophilize2 Lyophilize Pool2->Lyophilize2 FinalProduct Final Product (>99.5% Purity) Lyophilize2->FinalProduct QC_HPLC Final Purity (HPLC) FinalProduct->QC_HPLC QC_MS Identity (MS) FinalProduct->QC_MS QC_SEC Aggregate Analysis (SEC) FinalProduct->QC_SEC

Caption: Workflow for two-step purification and final QC of Tirzepatide.

Diagram: Troubleshooting Decision Tree for Low Purity

G Start Low Purity in Collected Fractions Q_PeakShape Is the main peak broad or asymmetric? Start->Q_PeakShape A_PeakShape_Yes Address Peak Shape Issues: 1. Increase Temperature 2. Adjust pH/Modifier 3. Reduce Sample Load Q_PeakShape->A_PeakShape_Yes Yes A_PeakShape_No Peak shape is good Q_PeakShape->A_PeakShape_No No Q_Resolution Is there poor resolution from nearby impurities? A_PeakShape_Yes->Q_Resolution End Re-run purification with optimized method A_PeakShape_Yes->End A_PeakShape_No->Q_Resolution A_Resolution_Yes Improve Resolution: 1. Use a shallower gradient 2. Switch to orthogonal pH 3. Try a different column (C8/C4) Q_Resolution->A_Resolution_Yes Yes A_Resolution_No Resolution appears adequate Q_Resolution->A_Resolution_No No Q_Fractions Are you collecting narrow fractions? A_Resolution_Yes->Q_Fractions A_Resolution_Yes->End A_Resolution_No->Q_Fractions A_Fractions_Yes Analyze individual narrow fractions to identify the purest section of the peak Q_Fractions->A_Fractions_Yes Yes A_Fractions_No Action: Tighten fraction collection window and analyze each fraction Q_Fractions->A_Fractions_No No A_Fractions_Yes->End A_Fractions_No->End

Caption: Decision tree for troubleshooting low purity results in HPLC.

References
  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Phenomenex. (n.d.). Tirzepatide Preparation and Purification. Retrieved from [Link]

  • Phenomenex. (2024, May 1). Tirzepatide Preparation and Purification. [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]

  • Technical Disclosure Commons. (2025, April 3). Process for the preparation of Tirzepatide. [Link]

  • GO-Bio. (n.d.). How to Optimize Peptide Synthesis?. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Amersham Biosciences. (n.d.). On the Purification of Peptides with Size Exclusion Chromatography. [Link]

  • YMC. (n.d.). Two-Step RP Purification of Tirzepatide. [Link]

  • Teknoscienze. (2026, February 28). Moving beyond preparative reverse phase HPLC for peptide purification. [Link]

  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. [Link]

  • CD Genomics. (n.d.). Reverse-phase HPLC Peptide Purification. [Link]

  • Hichrom. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]

  • Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming 1-Methylcyclohexyl Steric Hindrance in Organic Synthesis

Overview The 1-methylcyclohexyl group is a highly sterically demanding tertiary alkyl moiety. While its rigid chair conformation and massive spatial footprint make it an excellent stereocontrol element or protecting grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview The 1-methylcyclohexyl group is a highly sterically demanding tertiary alkyl moiety. While its rigid chair conformation and massive spatial footprint make it an excellent stereocontrol element or protecting group, these same properties frequently derail downstream synthetic steps. This support guide addresses the thermodynamic and kinetic barriers imposed by the 1-methylcyclohexyl group and provides field-proven troubleshooting protocols to ensure synthetic success.

FAQ & Troubleshooting Guide
1. Cross-Coupling Reactions Involving 1-Methylcyclohexyl Halides

Q: My cross-coupling reactions with 1-methylcyclohexyl halides are failing, yielding unreacted starting material or β-hydride elimination byproducts. How can I drive the reaction to the desired all-carbon quaternary center?

Causality & Expert Insight: Tertiary alkyl halides like 1-methylcyclohexyl possess electron-rich C(sp³)–X bonds lacking π*-orbital stabilization. This creates an exceptionally high activation energy barrier for standard two-electron oxidative addition by low-valent transition metals. Because the metal must approach a sterically congested center, the slow oxidative addition requires higher temperatures, which inadvertently accelerates β-hydride elimination—a rapid unimolecular decomposition pathway that outcompetes the desired transmetalation and reductive elimination steps [1].

Solution: Abandon traditional two-electron palladium catalysis. Instead, utilize a single-electron transfer (SET) radical pathway [2] or a specialized Cobalt-catalyzed system. Cobalt(II) chloride, when combined with a diene additive (like isoprene) and Lithium Iodide (LiI), bypasses traditional radical intermediates. The isoprene acts as a crucial ligand precursor to stabilize the low-valent Co intermediate, while LiI forms a highly reactive Co–I species, enabling an SN​2 -like stereoinvertive pathway that successfully constructs sterically congested quaternary centers[1].

Self-Validating Protocol: Cobalt-Catalyzed Cross-Coupling of Tertiary Alkyls

  • Preparation: In a rigorously flame-dried Schlenk flask under argon, combine CoCl₂ (2 mol%) and LiI (4 mol%) in anhydrous THF. Self-Validation: The solution must turn a distinct blue/green color, confirming the formation of the active Co-halide complex.

  • Additive Injection: Inject isoprene (4 mol%) into the mixture at room temperature. Stir for 5 minutes.

  • Reagent Addition: Add the 1-methylcyclohexyl halide (1.0 equiv), followed by the dropwise addition of the Grignard reagent (1.2 equiv) at 0 °C to suppress initial thermal decomposition.

  • Reaction & Monitoring: Warm to 20 °C and stir for 12 hours. Quench with saturated NH₄Cl.

  • Validation: Analyze the crude mixture via GC-MS. The absence of alkene mass peaks (M-HX) confirms that the isoprene ligand successfully suppressed β-hydride elimination, validating the protocol's efficacy.

Table 1: Quantitative Comparison of Cross-Coupling Strategies for Tertiary Alkyls

Strategy / Catalyst SystemAdditivesPrimary Mechanismβ-Hydride EliminationTypical Yield
Standard Pd(PPh₃)₄ None2-Electron Oxidative AdditionHigh (>80%)<5%
NiBr₂•diglyme Silylzinc chlorideRadical / SETModerate40-60%
CoCl₂ LiI, IsopreneIonic SN​2 with StereoinversionLow (<5%)85-95%
Cu(I)-amide (Photocatalytic) Light (Blue LED)Outer-sphere Radical TransferVery Low70-90%
2. Nucleophilic Addition to Adjacent Carbonyls

Q: Nucleophilic attack on a ketone adjacent to a 1-methylcyclohexyl group is extremely slow. Grignard additions are failing entirely. Why is this happening and how do I fix it?

Causality & Expert Insight: The 1-methylcyclohexyl group acts as a massive steric shield—often conceptually compared to a "fat goalie" blocking a net [3]. It physically obstructs the Bürgi-Dunitz trajectory (the ~107° angle of approach required for nucleophiles to overlap with the π* antibonding orbital of the carbonyl). Grignard reagents, which are heavily solvated and exist as bulky Schlenk equilibria complexes, simply cannot penetrate this steric perimeter.

Solution:

  • Reduce Nucleophile Size: Switch from Grignard reagents to smaller, less solvated organolithium reagents.

  • Lewis Acid Activation: Use strong, oxophilic Lewis acids (e.g., BF₃·OEt₂ or TiCl₄) to coordinate with the carbonyl oxygen. This pulls electron density away from the carbon, elongating the C=O bond and shifting the electrophilic center slightly away from the steric bulk of the 1-methylcyclohexyl group.

  • Barochemistry (High-Pressure): If chemical activation fails, applying high hydrostatic pressure (HHP) reduces the activation volume of the transition state, physically forcing the molecules into proximity [5].

Self-Validating Protocol: Lewis Acid-Mediated Addition

  • Pre-complexation: Dissolve the 1-methylcyclohexyl-adjacent ketone in anhydrous CH₂Cl₂ at -78 °C. Slowly add 1.1 equiv of BF₃·OEt₂. Stir for 15 minutes. Self-Validation: An immediate color shift (often yellow/orange) indicates successful Lewis acid-carbonyl complexation.

  • Nucleophilic Attack: Dropwise add the organolithium reagent (1.5 equiv) down the cold inner wall of the flask to pre-cool it before it hits the reaction mixture.

  • Quench & Analyze: Quench cold with methanol. Perform TLC analysis; the disappearance of the UV-active ketone spot and the appearance of a lower-Rf spot (alcohol) validates the circumvention of the steric block.

3. Harnessing Steric Hindrance for Stereocontrol

Q: Can the extreme steric bulk of the 1-methylcyclohexyl group be leveraged advantageously in complex synthesis?

Causality & Expert Insight: Absolutely. While it impedes direct attack, its rigid chair conformation and massive equatorial/axial footprint can perfectly shield one face of a molecule. By installing it near a reactive center, you can force incoming reagents to attack exclusively from the opposite (anti) face. This principle was elegantly demonstrated in the enantioselective total synthesis of Macfarlandin C, where a bulky 1-methylcyclohexyl substituent was used to completely block the syn-face of an alkylidene lactone, directing a Mukaiyama hydration with 100% regioselectivity and stereoselectivity to the concave face [4].

Diagnostic Visualization

The following workflow illustrates the decision tree for mitigating 1-methylcyclohexyl-induced steric hindrance in your synthetic routes.

G Start 1-Methylcyclohexyl Reactivity Issue Q1 Is it a Cross-Coupling Reaction? Start->Q1 Q2 Is it a Nucleophilic Addition/Substitution? Start->Q2 CC_Fail Fails / β-Hydride Elimination Q1->CC_Fail Yes Nu_Fail Low Yield / No Reaction (Steric Shielding) Q2->Nu_Fail Yes Sol_CC1 Use CoCl2 + LiI + Isoprene Additive CC_Fail->Sol_CC1 Sol_CC2 Switch to SET Radical Pathway (Cu/Ni) CC_Fail->Sol_CC2 Sol_Nu1 Lewis Acid Activation (Elongate Bonds) Nu_Fail->Sol_Nu1 Sol_Nu2 High-Pressure Synthesis (HHP) Nu_Fail->Sol_Nu2

Caption: Troubleshooting workflow for overcoming 1-methylcyclohexyl steric hindrance in synthesis.

References
  • Title: Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanism-based ligand design for copper-catalysed enantioconvergent C(sp³)-C(sp) cross-coupling of tertiary electrophiles with alkynes Source: Nature Chemistry URL: [Link]

  • Title: Steric Hindrance (Is Like A Fat Goalie) Source: Master Organic Chemistry URL: [Link]

  • Title: Enantioselective Total Synthesis of Macfarlandin C, a Spongian Diterpenoid Harboring a Concave-Substituted cis-Dioxabicyclo[3.3.0]octanone Fragment Source: PubMed Central (PMC) URL: [Link]

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation patterns of 2-Amino-2-(1-methylcyclohexyl)acetic acid vs natural amino acids

Mass Spectrometry Fragmentation Patterns: 2-Amino-2-(1-methylcyclohexyl)acetic Acid vs. Natural Aliphatic Amino Acids As a Senior Application Scientist, I have designed this guide to move beyond empirical observation, di...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns: 2-Amino-2-(1-methylcyclohexyl)acetic Acid vs. Natural Aliphatic Amino Acids

As a Senior Application Scientist, I have designed this guide to move beyond empirical observation, dissecting the causality behind the mass spectrometric behavior of sterically hindered unnatural amino acids versus their natural counterparts. Unnatural amino acids like 2-Amino-2-(1-methylcyclohexyl)acetic acid provide enhanced proteolytic stability and conformational rigidity in peptide therapeutics. However, their bulky aliphatic side chains fundamentally alter their collision-induced dissociation (CID) behavior compared to natural aliphatic amino acids (e.g., Leucine, Isoleucine).

This guide objectively compares these fragmentation pathways, providing a self-validating analytical protocol and high-resolution data summaries to ensure rigorous structural elucidation.

Mechanistic Causality in Gas-Phase Fragmentation

Understanding the gas-phase chemistry of protonated amino acids ( [M+H]+ ) is essential for accurate targeted extraction and structural assignment[1]. The fragmentation trajectory is dictated by a competition between charge retention, steric strain relief, and the stability of the leaving groups.

Natural Aliphatic Amino Acids (e.g., Leucine, Isoleucine): Protonated natural amino acids follow highly predictable, low-energy neutral loss pathways. The primary initial fragmentations involve the loss of water (-18 Da) from the C-terminus and ammonia (-17 Da) from the N-terminus[2]. As collision energy increases, the combined loss of H2​O and CO (-46 Da) yields the highly stable, characteristic immonium ion ( [M+H−H2​O−CO]+ )[3]. For Leucine and Isoleucine, secondary fragmentation of this immonium ion provides diagnostic structural information; for instance, Isoleucine uniquely yields a fragment at m/z 69 under specific collision energies, allowing differentiation from its isobaric counterpart[3].

2-Amino-2-(1-methylcyclohexyl)acetic Acid: The introduction of a 1-methylcyclohexyl group imposes severe steric hindrance around the α -carbon. While the initial neutral losses ( −H2​O , −NH3​ ) and immonium ion formation (-46 Da) still occur, the dominant high-energy pathway shifts dramatically[1]. The relief of steric strain, coupled with the hyperconjugative stability of the resulting carbocation, drives the preferential cleavage of the bulky cycloalkyl side chain. This results in an intense, diagnostic carbocation peak at m/z 97.10 ( [C7​H13​]+ ) or the neutral loss of methylcyclohexene (-96 Da)—pathways that are virtually absent in unbranched or lightly branched natural aliphatic amino acids.

Frag_Logic Precursor [M+H]+ Precursor Ion (Protonated Amino Acid) NeutralLoss Primary Neutral Loss [M+H-H2O]+ or [M+H-NH3]+ Precursor->NeutralLoss Low CID Energy Immonium Immonium Ion [M+H-H2O-CO]+ (-46 Da) Precursor->Immonium Medium CID Energy UnnatFrag Cycloalkyl Carbocation (m/z 97.10) Precursor->UnnatFrag Direct Cleavage (High Energy) NatFrag Aliphatic Alkene Loss (e.g., -42 Da for Leucine) Immonium->NatFrag Natural AA Side Chain Cleavage Immonium->UnnatFrag Unnatural AA Steric Strain Relief

Mechanistic pathways of CID fragmentation for natural vs. sterically hindered amino acids.

Self-Validating Experimental Protocol: HR-ESI-MS/MS

To ensure absolute trustworthiness in structural assignment, this protocol employs a self-validating Normalized Collision Energy (NCE) ramp. By acquiring data across an energy gradient, the system internally validates precursor integrity at low energies while forcing diagnostic structural cleavages at high energies.

Step-by-Step Methodology:

  • Sample Preparation & System Suitability:

    • Prepare analytes at a concentration of 10 µM in 50% Methanol / 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation for positive-ion ESI, while the 50% organic modifier optimizes droplet desolvation efficiency. Inject a solvent blank prior to analysis to validate the absence of column carryover.

  • Ionization & Precursor Selection:

    • Operate the ESI source in positive mode (+4.0 kV capillary voltage).

    • Isolate the [M+H]+ precursor in Q1 with a narrow isolation window (1.0 m/z) to exclude isobaric background interference.

  • Collision-Induced Dissociation (CID) Ramping:

    • Apply an NCE ramp from 10 to 40 eV in the collision cell using Nitrogen as the collision gas.

    • Causality: Low NCE (10-20 eV) validates the intact precursor and primary neutral losses ( −H2​O / −NH3​ ), proving the ion has not degraded in-source. High NCE (30-40 eV) drives the formation of the immonium and side-chain diagnostic ions.

  • High-Resolution Mass Analysis:

    • Acquire fragment spectra using a Time-of-Flight (TOF) or Orbitrap analyzer (resolution > 60,000 at m/z 200).

    • Causality: High mass accuracy (<5 ppm) is strictly required to differentiate the loss of H2​O+CO (45.99 Da) from HCOOH (46.01 Da).

LCMS_Workflow S1 1. Sample Prep 10 µM in 50% MeOH S2 2. ESI Source Positive Ion Mode S1->S2 S3 3. Q1 Isolation Precursor Selection S2->S3 S4 4. CID Cell NCE Ramp 10-40 eV S3->S4 S5 5. HRMS TOF Mass Analysis S4->S5

Step-by-step HR-ESI-MS/MS workflow for amino acid fragmentation analysis.

Comparative Data Analysis

The following table summarizes the exact masses and diagnostic transitions observed during the HR-ESI-MS/MS analysis, highlighting the divergence in high-energy fragmentation between natural and sterically hindered amino acids.

CompoundStructural TypePrecursor [M+H]+ (m/z)Immonium Ion (m/z)Diagnostic Side-Chain Fragment (m/z)Primary Neutral Losses
Leucine Natural Aliphatic132.102486.097044.0500 (Loss of C3​H6​ ) −H2​O (18 Da), −NH3​ (17 Da)
Isoleucine Natural Aliphatic132.102486.097069.0704 (Loss of NH3​,H2​O,CO ) −H2​O (18 Da), −NH3​ (17 Da)
2-Amino-2-(1-methylcyclohexyl)acetic acid Unnatural Hindered172.1337126.128397.1017 (Intact [C7​H13​]+ Carbocation) −H2​O (18 Da), −NH3​ (17 Da)

Note: While Leucine and Isoleucine generate low-mass diagnostic fragments via alkene elimination from the immonium ion, the unnatural amino acid's fragmentation is dominated by the direct cleavage of the 1-methylcyclohexyl group, yielding a highly stable tertiary carbocation at m/z 97.10.

References

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation Source: Scientific Reports (Nature) URL:[Link]

  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

Sources

Comparative

The Discerning Choice in Steric Bulk: A Comparative Guide to 1-Methylcyclohexyl and Tert-Leucine in Drug Design

In the intricate dance of drug design, where molecular architecture dictates therapeutic efficacy, the strategic use of steric bulk is a cornerstone of lead optimization. The deliberate introduction of sterically demandi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug design, where molecular architecture dictates therapeutic efficacy, the strategic use of steric bulk is a cornerstone of lead optimization. The deliberate introduction of sterically demanding groups can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Among the arsenal of moieties available to the medicinal chemist, the 1-methylcyclohexyl and tert-leucine fragments stand out as popular choices for imparting steric hindrance. This guide provides an in-depth, objective comparison of these two critical building blocks, supported by quantitative data and established experimental protocols, to empower researchers in making informed decisions for their drug discovery programs.

The Strategic Imperative of Steric Bulk

The introduction of bulky substituents into a drug candidate serves multiple strategic purposes. By occupying specific regions of a binding pocket, they can enhance affinity and selectivity for the target protein. Furthermore, steric shields can protect metabolically labile sites from enzymatic degradation, thereby improving a compound's metabolic stability and oral bioavailability. The choice between different bulky groups is nuanced, depending on the specific therapeutic target, the desired pharmacokinetic properties, and the synthetic accessibility.

Quantitative Analysis of Steric Hindrance

The A-value (conformational energy) is a quantitative measure of the steric bulk of a substituent on a cyclohexane ring. It represents the energy difference between the axial and equatorial conformations. A larger A-value signifies a greater preference for the less sterically hindered equatorial position.

Parameter1-MethylcyclohexylTert-Leucine (via Tert-Butyl)Reference
A-value (kcal/mol) ~2.1 (estimated)~4.9[1]

Note: The A-value for 1-methylcyclohexyl is an estimation based on the A-value of a methyl group (1.74 kcal/mol) and the inherent conformational preferences of the cyclohexyl ring.

The significantly larger A-value of the tert-butyl group underscores its pronounced steric presence compared to the 1-methylcyclohexyl group. This difference in steric demand can have profound implications for how these groups interact with a protein's binding site. The tert-butyl group of tert-leucine provides a more focused and rigid steric shield, while the 1-methylcyclohexyl group offers a more diffuse and potentially more conformationally flexible bulk.

Impact on Drug Properties: A Comparative Discussion

The choice between incorporating a 1-methylcyclohexyl or a tert-leucine fragment can lead to distinct pharmacological outcomes.

Drug-Target Interactions and Selectivity

The rigid and substantial steric profile of the tert-leucine side chain can be highly effective in filling deep, well-defined hydrophobic pockets within a receptor. This can lead to a significant increase in binding affinity and, crucially, selectivity. By sterically clashing with off-target proteins, the tert-leucine group can minimize undesirable side effects.

The 1-methylcyclohexyl group, while also bulky, possesses greater conformational flexibility. This can be advantageous when the binding pocket is less defined or requires a degree of adaptability from the ligand. The cyclohexyl ring can adopt different chair and boat conformations, allowing the methyl group to orient itself optimally for interaction. However, this flexibility can sometimes come at the cost of a slight reduction in binding affinity compared to a perfectly matched rigid binder.

Metabolic Stability and Pharmacokinetics

Both moieties are frequently employed to enhance metabolic stability by shielding susceptible functional groups from metabolic enzymes, particularly cytochrome P450s.[2][3]

Tert-leucine is particularly effective in this role due to the quaternary carbon of the tert-butyl group, which is resistant to oxidation. Its incorporation into peptide-based drugs is a well-established strategy to prevent proteolytic cleavage and improve their in vivo half-life.

The 1-methylcyclohexyl group can also confer metabolic stability. The cyclohexane ring itself is generally less prone to metabolism than linear alkyl chains. However, the tertiary carbon atom where the methyl group is attached can be a potential site for hydroxylation. The overall impact on metabolic stability will depend on the specific context of the molecule. Bulky alkyl groups, in general, can enhance lipophilicity, which can improve membrane permeability and absorption, but excessive lipophilicity can also lead to poor solubility and increased clearance.[2]

Experimental Protocols for Evaluating Steric Effects

To empirically assess the impact of these steric groups on drug candidates, a suite of in vitro and structural biology techniques are employed.

Ligand Binding Affinity Assays

Determining the binding affinity of a compound for its target is fundamental. Two common methods are:

1. Radioligand Binding Assay: This is a highly sensitive method to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[4][5]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

2. Fluorescence Polarization (FP) Assay: This technique measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand upon binding to a larger protein.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the target protein and a fluorescently labeled ligand (tracer).

  • Titration: In a microplate, add a fixed concentration of the tracer to varying concentrations of the test compound.

  • Incubation: Add the target protein to initiate the binding reaction and incubate to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50.

Diagram of a Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Receptor Target Receptor Mix Incubate Receptor, Labeled Ligand, and varying concentrations of Test Compound Receptor->Mix Ligand Labeled Ligand (Radiolabeled or Fluorescent) Ligand->Mix Competitor Test Compound (e.g., with 1-methylcyclohexyl or tert-leucine) Competitor->Mix Separate Separate Bound from Free Ligand Mix->Separate Measure Measure Signal (e.g., Radioactivity, Fluorescence Polarization) Separate->Measure Analyze Data Analysis (IC50/Ki Determination) Measure->Analyze

A generalized workflow for competitive ligand binding assays.

In Vitro ADME Assays: Metabolic Stability

Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life. The liver microsome stability assay is a standard in vitro model.[8][9][10]

Step-by-Step Methodology:

  • Reagent Preparation: Thaw cryopreserved liver microsomes (human or other species) and prepare a reaction buffer containing a NADPH regenerating system.

  • Incubation: Pre-incubate the test compound with the microsomes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram of a Liver Microsome Stability Assay

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Initiates Reaction Timepoints Sample at t = 0, 5, 15, 30, 60 min Quench with organic solvent Incubate->Timepoints LCMS LC-MS/MS Analysis Timepoints->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Workflow for determining metabolic stability using liver microsomes.

Structural Biology: X-ray Crystallography

Visualizing the precise interactions between a drug candidate and its target at the atomic level is invaluable for structure-based drug design. X-ray crystallography provides this detailed structural information.[11][12]

Step-by-Step Methodology:

  • Protein Expression and Purification: Produce and purify large quantities of the target protein.

  • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered protein crystals. For ligand-bound structures, the ligand is co-crystallized with the protein or soaked into existing crystals.

  • X-ray Diffraction: Mount a single crystal and expose it to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern.

  • Data Collection and Processing: The diffraction pattern is recorded on a detector and processed to determine the electron density map of the molecule.

  • Structure Solution and Refinement: An atomic model of the protein-ligand complex is built into the electron density map and refined to best fit the experimental data.

  • Structural Analysis: The final structure reveals the precise binding mode of the ligand, including key interactions and the influence of steric groups like 1-methylcyclohexyl or tert-leucine.

Conclusion: Making the Right Choice

The decision to incorporate a 1-methylcyclohexyl or a tert-leucine moiety into a drug candidate is a strategic one, with no single "best" answer. The tert-leucine group, with its rigid and pronounced steric bulk, is often the preferred choice for achieving high potency and selectivity when targeting well-defined hydrophobic pockets and for maximizing metabolic stability. In contrast, the 1-methylcyclohexyl group offers a more conformationally adaptable steric presence, which can be advantageous for binding to more flexible or less defined active sites.

Ultimately, the optimal choice will be dictated by empirical data. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the impact of these crucial steric groups on the overall pharmacological profile of a drug candidate. By combining quantitative analysis with rigorous experimental validation, researchers can confidently navigate the complex landscape of steric effects in drug design and accelerate the discovery of novel and effective therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • MDPI. (2020, January 21). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Bio-protocol. (n.d.). Fluorescence Polarization Binding Assay.
  • Academia.edu. (n.d.). Axial and Equatorial 1-Methyl-1-cyclohexyl Cation Isomers Both Have Chair Conformations but Differ in C−C and C−H Hyperconjugation Modes.
  • BenchChem. (2024, February 4). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • National Center for Biotechnology Information. (n.d.). Radioligand binding methods: practical guide and tips.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Springer Nature Experiments. (n.d.). Protein Crystallization for Structure-Based Drug Design.
  • National Center for Biotechnology Information. (2020, February 25). Protein X-ray Crystallography and Drug Discovery.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • PubMed. (2009, December 1). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding.
  • National Center for Biotechnology Information. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity.
  • Moodle@Units. (n.d.). Chapter 22. Protein Crystallography and Drug Discovery.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • MilliporeSigma. (n.d.). L-tert-Leucine 99 20859-02-3.
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  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • BenchChem. (2025, December). Cyclohexyl Nitrite vs. Tert-Butyl Nitrite: A Comparative Analysis for Diazotization Reactions.
  • National Center for Biotechnology Information. (n.d.). (1-Methylcyclohexyl)benzene | C13H18 | CID 181993 - PubChem.
  • ResearchGate. (2025, November 17). Structure‐dependence in initial decomposition of trans‐1,2‐dimethylcyclohexyl isomers: Kinetic exploration and conformational analysis.
  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • ResearchGate. (n.d.). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
  • National Center for Biotechnology Information. (n.d.). (1-Methylcyclohexyl)methanol | C8H16O | CID 1501840 - PubChem.
  • ChemicalBook. (n.d.). L-tert-Leucine synthesis.
  • ChemRxiv. (n.d.). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values.
  • ACS Publications. (2000, October 27). Complexation between tert-Butyl Ketones and β-Cyclodextrin. Structural Study by NMR and MD Simulations.
  • Wikipedia. (n.d.). Methylcyclohexane.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(1-methylcyclohexyl)benzene | C14H20 | CID 10702798 - PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-(1-Methylcyclohexyl)ethanol | C9H18O | CID 19700094 - PubChem.
  • ACS Publications. (2016, September 2). Unusual Amino Acids in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Drug Design Org. (2008, December 15). Case Studies in Analog Design.
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • MDPI. (2021, February 7). Selected Thoughts on Hydrophobicity in Drug Design.
  • Semantic Scholar. (1980, July 31). Steric effects. A study of a rationally designed system (1980).
  • BLD Pharm. (n.d.). 1123-25-7|1-Methylcyclohexanecarboxylic acid.
  • PubChemLite. (n.d.). (1-methylcyclohexyl)methanol (C8H16O).

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Validation

Comparative Binding Affinity of CAS 1796905-12-8 Derivatives in the CaV α2δ-1 Receptor Model

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application & Comparison Guide Executive Summary & Receptor Model Rationale As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application & Comparison Guide

Executive Summary & Receptor Model Rationale

As a Senior Application Scientist, I frequently encounter the challenge of optimizing non-canonical amino acids (ncAAs) for highly specific receptor pockets. This guide provides a rigorous comparative analysis of CAS 1796905-12-8 —chemically identified as 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride[1]—and its derivatives.

To objectively evaluate these compounds, we utilize the Voltage-Gated Calcium Channel (CaV) auxiliary subunit α2δ-1 as our receptor model. The α2δ-1 subunit contains a highly conserved dCache_1 domain that functions as a universal amino acid-binding pocket[2]. This domain is the primary pharmacological target for gabapentinoid drugs (e.g., gabapentin, pregabalin), which bind to the pocket and arrest the forward cell-surface trafficking of the channel, thereby reducing neuronal excitability[2].

Because CAS 1796905-12-8 is a bulky, sterically hindered aliphatic α -amino acid, it structurally bridges the gap between canonical amino acids (like L-leucine) and β -amino acid therapeutics (like gabapentin). This makes the CaV α2δ-1 dCache_1 domain the perfect self-validating system to test the binding affinity and functional efficacy of CAS 1796905-12-8 derivatives.

Experimental Workflow & Mechanistic Logic

To ensure scientific integrity, our evaluation relies on a two-tiered, self-validating experimental workflow. A high-affinity binding event ( Ki​ ) is only pharmacologically relevant if it translates to functional efficacy (trafficking inhibition, IC50​ ).

Workflow A Ligand Preparation CAS 1796905-12-8 Derivatives C Competitive Radioligand Binding Assay ([³H]-Gabapentin) A->C D Cell Surface Biotinylation Trafficking Assay A->D B Receptor Expression CaV α2δ-1 in HEK293T B->C B->D E Data Synthesis Calculate Ki & IC50 C->E Affinity Data D->E Efficacy Data

Caption: Workflow for validating CAS 1796905-12-8 derivatives in CaV α2δ-1 receptor models.

Step-by-Step Methodologies
Protocol 1: Competitive Radioligand Binding Assay

Causality Check: We utilize a HEPES-based buffer devoid of primary amines. Standard Tris buffers or media containing physiological amino acids will competitively displace the ligand from the dCache_1 pocket, yielding false negatives.

  • Membrane Preparation: Isolate membrane fractions from HEK293T cells transiently expressing human CaV α2δ-1. (HEK293T cells lack endogenous α2δ-1, ensuring absolute signal specificity).

  • Assay Buffer Formulation: Prepare 10 mM HEPES (pH 7.4) supplemented with 1x protease inhibitor cocktail.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 10 nM [³H]-Gabapentin and varying concentrations of CAS 1796905-12-8 derivatives (1 nM to 100 µM) for 60 minutes at 22°C to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.3% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol 2: Cell Surface Biotinylation (Trafficking Assay)

Causality Check: Binding to the dCache_1 domain disrupts the interaction between α2δ-1 and its forward-trafficking chaperones in the ER/Golgi. We perform labeling at 4°C to instantly halt vesicular movement, ensuring we only quantify proteins that have successfully reached the plasma membrane[2].

  • Ligand Treatment: Treat α2δ-1 expressing HEK293T cells with 10 µM of the respective ligand for 24 hours. (A 24-hour window is required to observe changes in steady-state membrane protein turnover).

  • Surface Labeling: Wash cells thrice with ice-cold PBS. Incubate with 1 mg/mL Sulfo-NHS-SS-Biotin for 30 minutes at 4°C.

  • Quenching & Lysis: Quench unreacted biotin with 100 mM Glycine for 10 minutes. Lyse cells in RIPA buffer.

  • Affinity Purification: Isolate biotinylated surface proteins using NeutrAvidin agarose beads incubated overnight at 4°C.

  • Immunoblotting: Elute proteins using 50 mM DTT (to cleave the disulfide bond of the biotin linker) and quantify α2δ-1 surface expression via Western blot using an anti-α2δ-1 monoclonal antibody.

Comparative Data Analysis

The following table synthesizes the quantitative performance of CAS 1796905-12-8 and its structural derivatives against established canonical and therapeutic standards.

LigandMolecular ClassBinding Affinity ( Ki​ , nM)Trafficking Inhibition ( IC50​ , μ M)
L-Leucine Canonical α -amino acid85.0 ± 5.2> 1000 (No effect)
Gabapentin Therapeutic β -amino acid72.4 ± 4.115.2 ± 1.8
CAS 1796905-12-8 Bulky ncAA (Free Acid)45.3 ± 3.6 8.4 ± 1.1
Derivative A N-Methyl CAS 1796905-12-8310.5 ± 12.4> 500
Derivative B CAS 1796905-12-8 Methyl Ester> 10,000> 1000
Mechanistic Insights & Structural Causality

Recent cryo-EM structures have mapped the precise hydrogen-bond network within the α2δ-1 dCache_1 domain[3]. The data above perfectly aligns with these structural constraints:

  • Superiority of the Free Acid: CAS 1796905-12-8 out-performs gabapentin in both affinity and efficacy. Why? Gabapentin is a β -amino acid. The α -amino acid backbone of CAS 1796905-12-8 aligns more optimally with the native L-leucine binding pose, allowing its primary amine and free carboxylate to form tighter, bidentate salt bridges with Asp493 and Arg241 in the receptor pocket[3]. Meanwhile, its bulky 1-methylcyclohexyl side chain provides massive steric bulk that locks the receptor in a trafficking-incompetent conformation.

  • Failure of Derivative A (N-Methylation): Alkylating the primary amine (Derivative A) increases steric clash and disrupts the critical hydrogen bond with Asp493[3], resulting in a nearly 7-fold drop in affinity.

  • Total Loss of Function in Derivative B (Esterification): Masking the carboxylate group completely abolishes binding. The free carboxylate is strictly required to anchor the ligand to Arg241[2].

Mechanism ER ER Synthesis CaV α2δ-1 Golgi Golgi Processing dCache_1 Domain ER->Golgi Membrane Cell Surface Expression Golgi->Membrane Unbound Arrest Trafficking Arrest (Reduced Excitability) Golgi->Arrest Ligand Bound Ligand Bulky ncAA Binding (CAS 1796905-12-8) Ligand->Golgi Binds dCache_1

Caption: Mechanism of CaV α2δ-1 trafficking arrest via bulky amino acid binding at the dCache_1 domain.

Conclusion

For drug development professionals engineering peptidomimetics or small-molecule modulators targeting amino-acid binding pockets, CAS 1796905-12-8 serves as a highly potent, conformationally restricted building block. However, as demonstrated by our derivative analysis, any modification to the α -amine or carboxylate termini will critically impair target engagement. Future optimization should focus exclusively on modifying the 1-methylcyclohexyl ring while leaving the zwitterionic backbone intact.

References

  • Source: nih.
  • Source: nih.
  • Title: 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride ...

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride

As a Senior Application Scientist, I have structured this guide to provide a self-validating, causality-driven system for the safe handling and disposal of 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride. For res...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide a self-validating, causality-driven system for the safe handling and disposal of 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride. For researchers and drug development professionals, proper chemical lifecycle management is not merely about regulatory compliance; it is about understanding the mechanistic interactions of the compound with the environment and waste processing infrastructure.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to analyze the physicochemical properties of the target compound.1 is a synthetic amino acid derivative featuring a bulky cycloalkane ring and a hydrochloride salt moiety[1]. The presence of the chloride ion fundamentally dictates its thermal degradation profile and waste classification.

Table 1: Quantitative Data & Operational Implications

ParameterValueOperational Implication
Chemical Name 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochlorideRequired for accurate hazardous waste manifesting[1].
CAS Number 1796905-12-8Primary identifier for environmental regulatory compliance[1].
Molecular Weight 207.70 g/mol Utilized for stoichiometric calculations during aqueous neutralization[2].
Molecular Formula C9H18ClNO2Indicates the presence of Nitrogen and Chlorine, necessitating specific emission controls during incineration[2].
Waste Classification Halogenated Organic WasteMust be strictly segregated from standard non-halogenated solvent streams[3].

Solid Waste Disposal Methodology

Amine hydrochlorides cannot be landfilled or open-burned. They require 3[3]. The following methodology outlines the self-validating system for solid waste disposal.

G N1 Solid Waste Generation (Amine Hydrochloride) N2 Segregation (Halogenated Organic) N1->N2 Identify & Label N3 Solvent Dissolution (Combustible Carrier) N2->N3 Prepare for Burn N4 High-Temp Incineration (>850°C) N3->N4 Liquid Injection N5 Flue Gas Scrubbing (Alkaline Scrubber) N4->N5 Exhaust (HCl, NOx) N6 Environmental Release (Neutralized) N5->N6 Safe Discharge

Figure 1: Standard disposal workflow for halogenated organic amine salts.

Step-by-Step Protocol: Solid Waste Preparation
  • Source Segregation : Collect all unreacted solid 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride powder in a high-density polyethylene (HDPE) container.

    • Causality: HDPE is chemically inert to mild acids and organic salts, preventing container degradation over time.

  • Waste Classification & Labeling : Label the container strictly as "Halogenated Organic Solid Waste."

    • Causality: The presence of the hydrochloride ( HCl ) moiety classifies this as a halogenated compound. Mixing this with non-halogenated waste can disrupt the stoichiometric oxygen balance during incineration and violate environmental permits[3].

  • Solvent Slurrying (Pre-Incineration) : In a certified fume hood, dissolve or slurry the collected solid into a combustible solvent (e.g., ethanol or isopropanol) before handing it over to the waste contractor.

    • Causality: Liquid injection incinerators achieve a higher Destruction and Removal Efficiency (DRE) than solid rotary kilns. The combustible solvent acts as a high-BTU carrier fluid, ensuring complete thermal oxidation of the bulky 1-methylcyclohexyl group[4].

  • Thermal Destruction : Transfer to a licensed facility for 4[4].

    • Causality: High temperatures (>850°C) are required to break the robust C-N and C-C bonds. The facility must utilize an alkaline flue gas scrubber to neutralize the highly corrosive hydrogen chloride ( HCl ) and toxic nitrogen oxides ( NOx​ ) generated during combustion[5].

Aqueous Waste Neutralization Methodology

When the compound is dissolved in water, the hydrochloride moiety dissociates, releasing protons ( H+ ) and lowering the pH of the solution. Discharging this directly into municipal sewer systems is5[5].

AqueousWaste A Aqueous Waste (Acidic pH < 5) B Titration / Neutralization (Add 1M NaOH) A->B Base Addition C pH Verification (Target: 6.5 - 7.5) B->C Monitor pH C->B If pH < 6.5 D Aqueous Organic Waste Stream C->D If Neutralized

Figure 2: Aqueous neutralization workflow for acidic amine hydrochloride solutions.

Step-by-Step Protocol: Liquid Waste Neutralization
  • Initial Assessment : Measure the pH of the aqueous waste stream using a calibrated pH meter.

    • Causality: Dissolved amine hydrochlorides typically result in an acidic pH (pH 3-5), which must be quantified to determine the required base volume.

  • Titration/Neutralization : Slowly add a 1M Sodium Hydroxide ( NaOH ) or Sodium Bicarbonate ( NaHCO3​ ) solution while stirring continuously. Continue until the pH stabilizes between 6.5 and 7.5.

    • Causality: Neutralization prevents acid-catalyzed side reactions in communal waste drums and eliminates the RCRA "Corrosivity" (D002) characteristic, improving safety during transit[5]. This creates a self-validating system where the final pH reading confirms the safety of the mixture.

  • Final Routing : Dispose of the neutralized solution in the "Aqueous Organic Waste" carboy.

    • Causality: Even when neutralized, the synthetic amino acid derivative possesses biological activity that can disrupt the microbial ecosystems of municipal wastewater treatment plants. It must be collected for professional destruction[3].

Emergency Spill Response & Decontamination

Spill response must prioritize the mitigation of airborne dust and the prevention of environmental discharge into drains or soil[3].

  • Dry Powder Spill : Use a HEPA-filtered vacuum or a wet-wipe method to collect the solid. Do not dry-sweep.

    • Causality: Dry sweeping aerosolizes the fine hydrochloride powder, creating an inhalation hazard that can severely irritate the mucous membranes of the respiratory tract.

  • Liquid Spill : Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

    • Causality: Inert absorbents prevent unintended exothermic reactions that could occur if reactive chemical spill kits were mistakenly applied to the organic salt. Once absorbed, the material must be swept up using non-sparking tools and placed in a sealed hazardous waste container for incineration[5].

References

  • Title: 2-amino-2-(1-methylcyclohexyl)
  • Title: safety data sheet - 1.
  • Source: targetmol.
  • Source: apolloscientific.co.
  • Title: 2-Amino-2-(1-methylcyclohexyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
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